molecular formula C9H18O2 B14435432 methyl (3S)-3-ethyl-4-methylpentanoate CAS No. 79194-63-1

methyl (3S)-3-ethyl-4-methylpentanoate

Cat. No.: B14435432
CAS No.: 79194-63-1
M. Wt: 158.24 g/mol
InChI Key: TWZULJKZBGIFOI-QMMMGPOBSA-N
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Description

Methyl (3S)-3-ethyl-4-methylpentanoate is an organic compound with the molecular formula C9H18O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a chiral center at the third carbon, making it optically active. The presence of both ethyl and methyl groups on the pentanoate backbone contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3S)-3-ethyl-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-ethyl-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial for achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-ethyl-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: (3S)-3-ethyl-4-methylpentanoic acid.

    Reduction: (3S)-3-ethyl-4-methylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-ethyl-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (3S)-3-ethyl-4-methylpentanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. The released products can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Methyl (3S)-3-ethyl-4-methylpentanoate can be compared with other similar esters, such as:

    Methyl (3S)-3-hydroxybutyrate: This compound has a hydroxyl group instead of an ethyl group, leading to different chemical properties and reactivity.

    Methyl (3S)-3-ethyl-4-hydroxybutanoate: Similar to this compound but with a hydroxyl group, affecting its solubility and reactivity.

    Ethyl (3S)-3-ethyl-4-methylpentanoate: The ethyl ester of the same acid, which may have different physical properties such as boiling point and solubility.

Properties

CAS No.

79194-63-1

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

methyl (3S)-3-ethyl-4-methylpentanoate

InChI

InChI=1S/C9H18O2/c1-5-8(7(2)3)6-9(10)11-4/h7-8H,5-6H2,1-4H3/t8-/m0/s1

InChI Key

TWZULJKZBGIFOI-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](CC(=O)OC)C(C)C

Canonical SMILES

CCC(CC(=O)OC)C(C)C

Origin of Product

United States

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